molecular formula C22H26FN5O3 B2867455 6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1021023-35-7

6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No.: B2867455
CAS No.: 1021023-35-7
M. Wt: 427.48
InChI Key: JSLOESGSLSNMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolo[2,3-d]pyrimidine-dione core, a bicyclic heterocyclic system with nitrogen atoms at positions 1, 3, and 6. Key structural attributes include:

  • 1,3-Dimethyl groups: These substituents enhance metabolic stability by reducing oxidative degradation .
  • 7-Propyl group: A medium-length alkyl chain that may improve lipophilicity and membrane permeability compared to shorter or bulkier substituents .
  • 6-(4-(4-Fluorophenyl)piperazine-1-carbonyl): The piperazine moiety linked via a carbonyl group introduces conformational flexibility, while the 4-fluorophenyl substituent modulates electronic properties and receptor binding affinity .

Properties

IUPAC Name

6-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,3-dimethyl-7-propylpyrrolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN5O3/c1-4-9-28-18(14-17-19(28)24(2)22(31)25(3)20(17)29)21(30)27-12-10-26(11-13-27)16-7-5-15(23)6-8-16/h5-8,14H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLOESGSLSNMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a complex organic molecule with a pyrrolo-pyrimidine core structure. This compound has garnered attention due to its potential pharmacological properties, particularly in the realm of receptor interactions and enzyme inhibition. Understanding its biological activity can provide insights into its possible therapeutic applications.

Structural Features

This compound features several notable structural components:

  • Pyrrolo[2,3-d]pyrimidine core : Known for diverse biological activities.
  • Piperazine moiety : Contributes to receptor binding and selectivity.
  • Fluorophenyl substitution : Enhances lipophilicity and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities. The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound NameStructural FeaturesBiological Activity
6-(4-(4-fluorophenyl)piperazine)Piperazine ring with fluorophenyl substitutionSelective antagonist for serotonin receptors
1H-Pyrrolo[2,3-d]pyrimidin-2-oneSimilar core structureAnticancer activity against various cell lines
6-Methyl-2-phenylpyrrolo[2,3-d]pyrimidin-4-oneMethyl substitution on pyrrole ringInhibitory effects on kinase activity

Preliminary studies suggest that This compound may interact selectively with alpha-1 adrenergic receptors while exhibiting minimal off-target effects on serotonin and dopamine receptors. Binding affinity assays and functional assays are essential for evaluating these interactions.

Case Study: Receptor Interaction

In studies involving similar pyrrolo-pyrimidine derivatives:

  • Binding Affinity : Compounds demonstrated high affinity for alpha-1 adrenergic receptors.
  • Selectivity : Minimal interaction was noted with serotonin receptors, indicating a potential for fewer side effects.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the piperazine derivative.
  • Introduction of the fluorophenyl group.
  • Construction of the pyrrolo-pyrimidine framework.

Careful optimization of reaction conditions is necessary to achieve high yields and purity.

Pharmacological Potential

Given its structural features and preliminary biological activity data, potential applications of this compound include:

  • Antidepressants : Due to its selective receptor binding profile.
  • Anticancer agents : Similar compounds have shown efficacy against various cancer cell lines.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Compounds

Compound Name/ID Core Structure Position 6 Substituent Position 7 Substituent Piperazine/Other Substituents Reference
Target Compound Pyrrolo[2,3-d]pyrimidine-dione 4-(4-Fluorophenyl)piperazine-1-carbonyl Propyl 4-Fluorophenyl -
(Compounds 2–4) Pyrrolo[3,4-c]pyridine-dione Phenylmethyl/phenylethyl Methyl Non-fluorinated arylalkyl groups
(Compound 13) Pyrrolo[2,3-d]pyrimidine-diamine 2,5-Dimethoxybenzyl - 4-Chlorophenyl
(C16H14ClF3N4O3) Pyrimidine-2,4(1H,3H)-dione 3-Chloro-4-(trifluoromethyl)phenylpiperazine-carbonyl - 3-Chloro-4-(trifluoromethyl)phenyl
(Compound 10) Pyrrolo[2,3-d]pyrimidine-diamine 1-Naphthylmethyl - 4-Chloro-2-fluorophenyl

Key Observations :

  • Core Heterocycle : The pyrrolo[2,3-d]pyrimidine-dione core (target) differs from pyrrolo[3,4-c]pyridine-diones () in nitrogen positioning, which may alter electron distribution and binding to enzymatic targets .
  • Substituent Effects: Fluorinated aryl groups (target, ) enhance electronegativity and bioavailability compared to chlorinated or methoxy-substituted analogs () .

Key Observations :

  • Synthesis : The target compound likely shares piperazine-carbonyl coupling strategies with , whereas and rely on nucleophilic substitutions .
  • Melting Points : Higher melting points in and (188–212°C) suggest stronger crystal lattice interactions due to polar substituents (e.g., -Cl, -OCH3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.